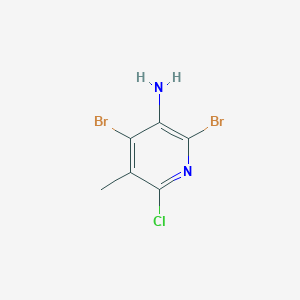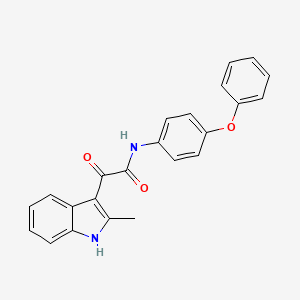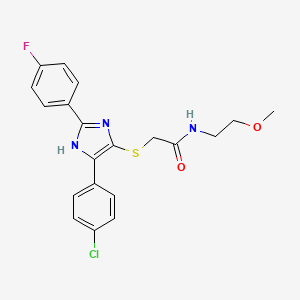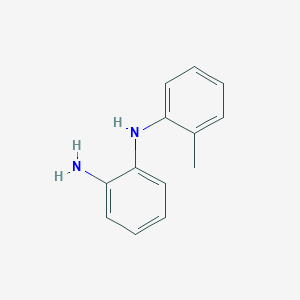![molecular formula C13H10Cl2O2S3 B2438817 4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-17-9](/img/structure/B2438817.png)
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, commonly known as DCTD, is a synthetic organic compound with a wide range of applications in the field of scientific research. Its unique properties make it an attractive target for research and development. DCTD is a colorless to pale yellow crystalline solid that is soluble in organic solvents. It is an important tool for scientists who are looking for new ways to study and understand the structure and function of biological molecules.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-[(2,4-dichlorophenyl)sulfanyl]-3,4-dihydro-1λ~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione”, also known as “4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” or “Bionet1_002988”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial effects, Bionet1_002988 has demonstrated antifungal activity. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a promising compound for treating fungal infections, particularly those resistant to conventional antifungal drugs .
Anticancer Potential
Studies have explored the anticancer properties of this compound, focusing on its ability to induce apoptosis in cancer cells. It has been found to target specific pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy. Its effectiveness has been observed in various cancer cell lines, including breast, lung, and colon cancers .
Anti-inflammatory Effects
Bionet1_002988 has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .
Antioxidant Activity
The antioxidant properties of Bionet1_002988 have been studied extensively. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens. For example, it can inhibit proteases and kinases, which are essential for the life cycle of many viruses and bacteria. This property makes it a potential candidate for antiviral and antibacterial drug development .
Agricultural Applications
Beyond medical uses, Bionet1_002988 has potential applications in agriculture. It can be used as a pesticide or fungicide to protect crops from pests and diseases. Its effectiveness against a wide range of agricultural pathogens makes it a valuable tool for improving crop yields and reducing losses .
These diverse applications highlight the significant potential of Bionet1_002988 in various fields of scientific research and development.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S3/c14-8-1-2-12(10(15)7-8)19-11-4-6-20(16,17)13-9(11)3-5-18-13/h1-3,5,7,11H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHHNLBDPLXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)
![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)
![1-(2-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2438738.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2438745.png)
amine](/img/structure/B2438747.png)



![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)

